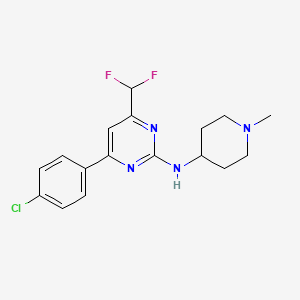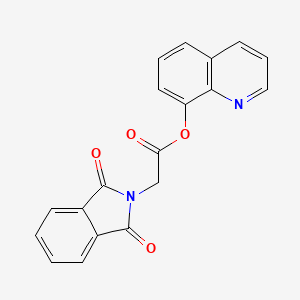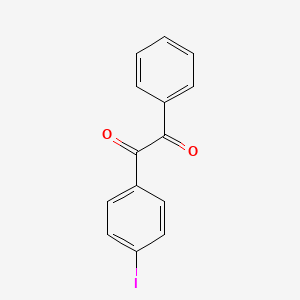![molecular formula C21H20ClN3O3 B10866462 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10866462.png)
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative The indole moiety can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized indole derivatives.
Aplicaciones Científicas De Investigación
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases like cancer, inflammation, and infections.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites on proteins, modulating their activity. The chloro group and the pyrrolidine ring can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a fluoro group instead of a chloro group.
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
The uniqueness of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H20ClN3O3 |
|---|---|
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-5-3-2-4-18(19)25-20(26)11-17(21(25)27)23-9-8-13-12-24-16-7-6-14(22)10-15(13)16/h2-7,10,12,17,23-24H,8-9,11H2,1H3 |
Clave InChI |
JOAVPDOYKBZGKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)
![methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866388.png)

![2-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10866392.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10866396.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)
![9-Tert-butyl-2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866429.png)

![2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide](/img/structure/B10866447.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10866450.png)
![2-{4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B10866455.png)

